REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[C:4]([NH:13][C:14](=[O:25])[C@H:15](Br)[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[CH:8][CH:7]=[CH:6]2.[H-].[Na+].[CH2:28]([SH:34])[CH2:29][CH2:30][CH2:31][CH2:32][CH3:33]>CN(C=O)C>[CH3:1][S:2][C:3]1[C:4]([NH:13][C:14](=[O:25])[CH:15]([S:34][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33])[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[CH:8][CH:7]=[CH:6]2 |f:1.2|
|
Name
|
(R)-N-(6-Methylthioquinolin-5-yl)-2-bromodecanoic amide
|
Quantity
|
43 mg
|
Type
|
reactant
|
Smiles
|
CSC=1C(=C2C=CC=NC2=CC1)NC([C@@H](CCCCCCCC)Br)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
9 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
67 mg
|
Type
|
reactant
|
Smiles
|
C(CCCCC)S
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To this was added
|
Type
|
CUSTOM
|
Details
|
quenched with 5 ml of saturated NH4Cl
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate (3×10 ml)
|
Type
|
CUSTOM
|
Details
|
Purification of the organic phase by silica gel column chromatography (eluent: 100% CHCl3)
|
Name
|
|
Type
|
product
|
Smiles
|
CSC=1C(=C2C=CC=NC2=CC1)NC(C(CCCCCCCC)SCCCCCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 mg | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 65.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |